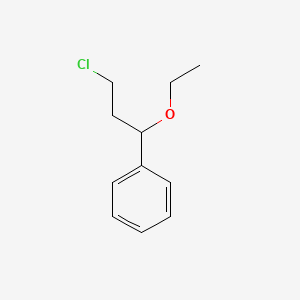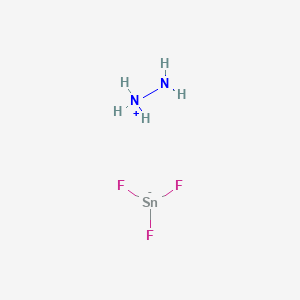
Didodecyldimethylammonium diisooctyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyldimethylammonium diisooctyl phosphate is a quaternary ammonium compound with the molecular formula C42H90NO4P and a molecular weight of 704.142061. This compound is known for its surfactant properties and is used in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of didodecyldimethylammonium diisooctyl phosphate typically involves the reaction of didodecyldimethylammonium chloride with diisooctyl phosphate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the reaction is monitored using in-line analytical techniques. The final product is then isolated and purified using industrial-scale chromatography or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Didodecyldimethylammonium diisooctyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding phosphates and alcohols.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Didodecyldimethylammonium diisooctyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and antimicrobial formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of didodecyldimethylammonium diisooctyl phosphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Didodecyldimethylammonium chloride
- Diisooctyl phosphate
- Dodecyltrimethylammonium bromide
Uniqueness
Didodecyldimethylammonium diisooctyl phosphate is unique due to its dual functionality as both a surfactant and a phase transfer catalyst. This dual functionality makes it highly versatile in various applications, from organic synthesis to industrial formulations .
Propiedades
Número CAS |
67907-18-0 |
|---|---|
Fórmula molecular |
C42H90NO4P |
Peso molecular |
704.1 g/mol |
Nombre IUPAC |
bis(6-methylheptyl) phosphate;didodecyl(dimethyl)azanium |
InChI |
InChI=1S/C26H56N.C16H35O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4/h5-26H2,1-4H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1 |
Clave InChI |
VKMMVWPKWMLEHY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)([O-])OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



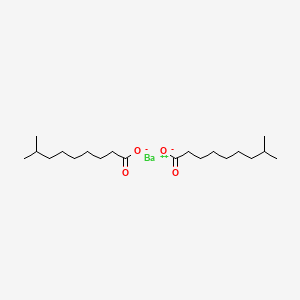
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
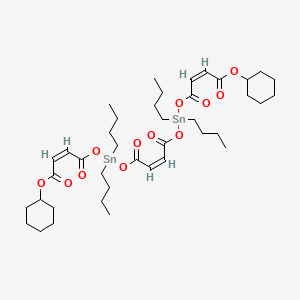
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
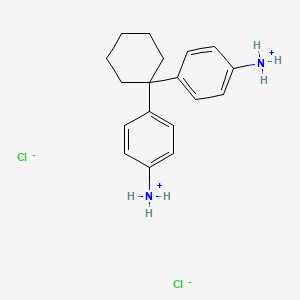
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
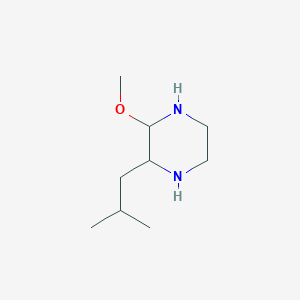
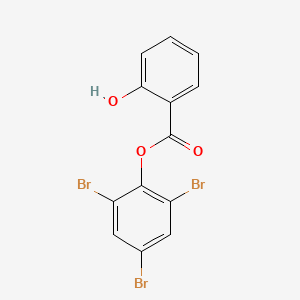
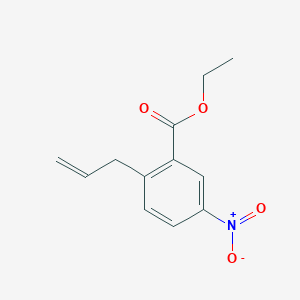
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
